DBCO-NHCO-PEG2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

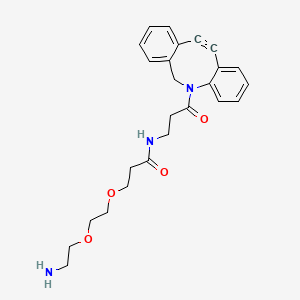

2D Structure

3D Structure

Properties

IUPAC Name |

3-[2-(2-aminoethoxy)ethoxy]-N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N3O4/c26-13-16-32-18-17-31-15-12-24(29)27-14-11-25(30)28-19-22-7-2-1-5-20(22)9-10-21-6-3-4-8-23(21)28/h1-8H,11-19,26H2,(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DETPARNXKUCFHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to DBCO-NHCO-PEG2-Amine: A Heterobifunctional Linker for Advanced Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

DBCO-NHCO-PEG2-amine is a versatile, heterobifunctional crosslinker that is playing an increasingly pivotal role in the advancement of bioconjugation and the development of novel therapeutics, most notably in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of its chemical properties, mechanism of action, and detailed experimental protocols for its application. Quantitative data is summarized for clarity, and key experimental workflows are visualized to facilitate a deeper understanding of its utility in modern chemical biology and drug discovery.

Introduction

This compound is a molecule comprised of three key functional components: a Dibenzocyclooctyne (DBCO) group, a short polyethylene glycol (PEG) spacer, and a terminal primary amine. This trifecta of functionalities makes it an invaluable tool for covalently linking two different molecules with high specificity and efficiency.

-

DBCO Group: This moiety is at the heart of its "click chemistry" functionality. It readily and specifically reacts with azide-containing molecules through a copper-free process known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). The high ring strain of the cyclooctyne ring system drives the reaction forward under mild, biocompatible conditions.

-

Primary Amine Group: The terminal amine (-NH2) provides a versatile handle for conjugation to molecules bearing a carboxylic acid or an activated ester (such as an NHS ester). This reaction forms a stable amide bond.

-

PEG2 Spacer: The short, hydrophilic diethylene glycol spacer enhances the solubility of the linker and the resulting conjugate in aqueous buffers, which is crucial for many biological applications. It also provides spatial separation between the conjugated molecules, which can be critical for maintaining their biological activity.

The orthogonal nature of the DBCO and amine reactive groups allows for a controlled, stepwise conjugation strategy, making it a powerful tool for the construction of complex biomolecular architectures.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in experimental design.

| Property | Value | Reference |

| Molecular Formula | C25H29N3O4 | [1][2] |

| Molecular Weight | 435.52 g/mol | [2][3] |

| Purity | Typically >95% | [4] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO, DMF, and DCM | |

| Storage | Store at -20°C, protected from light and moisture |

Mechanism of Action and Key Reactions

The utility of this compound is rooted in two primary, orthogonal chemical reactions: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) and amide bond formation.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The DBCO group reacts with an azide-functionalized molecule to form a stable triazole linkage. This reaction is highly specific and bioorthogonal, meaning it does not interfere with native biological functional groups. The absence of a need for a cytotoxic copper catalyst makes it ideal for use in living systems.

Figure 1. General schematic of a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction.

Amide Bond Formation

The primary amine of this compound reacts with a carboxylic acid on a target molecule to form a stable amide bond. This reaction is typically facilitated by a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC), often in the presence of N-hydroxysuccinimide (NHS) to improve efficiency.

Figure 2. General schematic of an amide bond formation reaction.

Applications in PROTAC Synthesis

One of the most significant applications of this compound is in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker plays a critical role in the efficacy of a PROTAC, and this compound provides a modular and efficient means of connecting the target-binding ligand and the E3 ligase ligand.

A common synthetic strategy involves a two-step process:

-

Amide Coupling: The primary amine of this compound is first reacted with the carboxylic acid handle of an E3 ligase ligand (e.g., pomalidomide or a derivative).

-

SPAAC Reaction: The resulting DBCO-functionalized E3 ligase ligand is then reacted with an azide-modified target-binding ligand (e.g., a kinase inhibitor) to yield the final PROTAC.

Figure 3. A two-step workflow for the synthesis of a PROTAC using this compound.

Experimental Protocols

The following are generalized protocols for the use of this compound in bioconjugation and PROTAC synthesis. Optimization of reaction conditions (e.g., stoichiometry, concentration, reaction time, and temperature) is often necessary for specific applications.

Protocol 1: Amide Coupling of this compound to a Carboxylic Acid-Containing Molecule

This protocol describes the conjugation of the amine group of the linker to a molecule containing a carboxylic acid.

Materials:

-

This compound

-

Carboxylic acid-containing molecule

-

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Reaction vessel

-

Stirring apparatus

Procedure:

-

Dissolve the carboxylic acid-containing molecule (1 equivalent) and NHS (1.5 equivalents) in anhydrous DMF or DMSO.

-

Add EDC (1.5 equivalents) to the solution and stir at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Dissolve this compound (1.2 equivalents) in a minimal amount of anhydrous DMF or DMSO.

-

Add the this compound solution to the activated carboxylic acid mixture.

-

Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C.

-

Monitor the reaction progress by an appropriate analytical method, such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture can be quenched with water and the product purified by an appropriate method, such as preparative High-Performance Liquid Chromatography (HPLC).

| Parameter | Recommended Value |

| Solvent | Anhydrous DMF or DMSO |

| EDC Equivalents | 1.5 |

| NHS Equivalents | 1.5 |

| DBCO-linker Equivalents | 1.2 |

| Reaction Temperature | Room Temperature or 4°C |

| Reaction Time | 2-24 hours |

Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol describes the "click" reaction between a DBCO-functionalized molecule and an azide-containing molecule.

Materials:

-

DBCO-functionalized molecule

-

Azide-functionalized molecule

-

Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4) or a suitable organic solvent (e.g., DMSO, DMF)

-

Reaction vessel

Procedure:

-

Dissolve the DBCO-functionalized molecule (1 equivalent) in the chosen reaction buffer or solvent.

-

Dissolve the azide-functionalized molecule (1.1-1.5 equivalents) in the same buffer or solvent.

-

Mix the two solutions in the reaction vessel.

-

Allow the reaction to proceed at room temperature. Reaction times can vary from 1 to 12 hours.

-

Monitor the reaction progress by an appropriate analytical method (e.g., LC-MS, UV-Vis spectroscopy by monitoring the disappearance of the DBCO absorbance at ~310 nm).

-

Upon completion, the product can be purified by an appropriate method, such as HPLC or size-exclusion chromatography.

| Parameter | Recommended Value |

| Solvent | PBS (pH 7.4), DMSO, or DMF |

| Azide Equivalents | 1.1 - 1.5 |

| Reaction Temperature | Room Temperature |

| Reaction Time | 1-12 hours |

Conclusion

This compound is a powerful and versatile heterobifunctional linker that enables the efficient and specific conjugation of diverse molecules under mild conditions. Its utility in the modular synthesis of complex biomolecules, particularly PROTACs, makes it an indispensable tool for researchers in chemical biology and drug discovery. The detailed protocols and data presented in this guide provide a solid foundation for the successful application of this reagent in a wide range of research and development endeavors.

References

An In-depth Technical Guide to the Mechanism and Application of DBCO-NHCO-PEG2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

DBCO-NHCO-PEG2-amine is a heterobifunctional linker that plays a pivotal role in modern bioconjugation strategies. Its unique architecture, comprising a dibenzocyclooctyne (DBCO) moiety, a short polyethylene glycol (PEG) spacer, and a terminal primary amine, enables a versatile and powerful approach to covalently linking biomolecules. This guide provides a comprehensive overview of the core mechanism of action, quantitative kinetic data, detailed experimental protocols for its application, and its significant role in advanced therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs).

Core Mechanism of Action: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The primary mechanism of action for the DBCO group is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction is a cornerstone of "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility.[1][2]

Key Features of SPAAC:

-

Bioorthogonal: The DBCO (alkyne) and azide groups are abiotic and do not react with naturally occurring functional groups within biological systems, ensuring high specificity.[2]

-

Copper-Free: Unlike the classical copper-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC does not require a cytotoxic copper catalyst, making it ideal for applications in living cells and in vivo.[2][3]

-

High Reaction Rates: The high ring strain of the cyclooctyne ring in the DBCO moiety significantly lowers the activation energy of the cycloaddition, leading to rapid reaction kinetics under physiological conditions (e.g., aqueous buffers, room temperature).

-

Stable Product: The reaction results in the formation of a highly stable triazole linkage.

The this compound molecule is heterobifunctional, meaning it possesses two different reactive groups. The DBCO group participates in the SPAAC reaction, while the terminal primary amine can readily react with activated esters (like NHS esters) or carboxylic acids to form stable amide bonds. This dual reactivity allows for a modular and sequential approach to bioconjugation.

Caption: Dual reactivity of this compound.

Quantitative Data: Reaction Kinetics

The efficiency of SPAAC is best described by its second-order rate constant (k). While specific kinetic data for the this compound construct is not extensively published, the reactivity is overwhelmingly dictated by the DBCO core. The table below summarizes reported reaction rates for DBCO and other common cyclooctynes with benzyl azide, a standard reference azide.

| Cyclooctyne Reagent | Second-Order Rate Constant (k) [M⁻¹s⁻¹] | Reference(s) |

| DBCO (DIBAC) | ~0.6 - 1.0 | |

| DIBO | ~0.3 - 0.7 | |

| BCN | ~0.06 - 0.1 | |

| BARAC | > 1.0 |

Note: Reaction rates can vary depending on the solvent, temperature, pH, and the specific azide used.

Factors Influencing Reaction Kinetics:

-

Buffer Composition: Reaction rates are influenced by the buffer system. For instance, rates in HEPES buffer have been observed to be higher than in PBS.

-

pH: Generally, higher pH values (from 5 to 10) tend to increase reaction rates, though this effect can vary with the buffer system.

-

PEG Linker: The presence of a PEG linker can increase the rate of SPAAC. A study on a DBCO-modified antibody showed that a PEG5 linker increased the reaction rate by an average of 31% ± 16%. This is attributed to increased hydrophilicity and reduced steric hindrance.

-

Azide Structure: The electronic properties of the azide matter. Azides with electron-donating groups tend to react faster with DBCO.

While kinetic data provides insight into the speed of the reaction, the final yield of SPAAC reactions is typically very high, often described as quantitative or near-quantitative, provided that side reactions are minimized and appropriate purification is performed.

Experimental Protocols

The heterobifunctional nature of this compound allows for two primary strategic workflows for conjugation.

Caption: Two-step conjugation strategies.

Protocol 1: Two-Step Conjugation via Initial Amine Reaction

This protocol describes the conjugation of a carboxyl-containing protein (Protein-COOH) to an azide-modified oligonucleotide (Oligo-N3) using this compound as the linker.

Step 1: Activation of Protein-COOH and Conjugation to this compound

-

Protein Preparation:

-

Dissolve or exchange the protein into an amine-free buffer (e.g., MES or HEPES buffer) at pH 6.0. The protein concentration should ideally be 1-5 mg/mL.

-

Critical: Avoid buffers containing primary amines, such as Tris, as they will compete in the reaction.

-

-

Activation of Carboxyl Groups:

-

Prepare fresh stock solutions of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide) in the reaction buffer.

-

Add a 50-fold molar excess of EDC and a 100-fold molar excess of Sulfo-NHS to the protein solution.

-

Incubate for 15-30 minutes at room temperature to activate the protein's carboxyl groups, forming a reactive Sulfo-NHS ester.

-

-

Amine Coupling:

-

Dissolve this compound in an appropriate solvent (e.g., DMSO) and add it to the activated protein solution. A 20 to 50-fold molar excess relative to the protein is a good starting point.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Purification:

-

Remove excess DBCO-linker and reaction byproducts using a desalting column or dialysis, exchanging the buffer to PBS (pH 7.4).

-

Step 2: SPAAC Reaction with Azide-Modified Oligonucleotide

-

Reaction Setup:

-

To the purified DBCO-labeled protein, add the azide-modified oligonucleotide. Use a 1.5 to 10-fold molar excess of the oligonucleotide to ensure efficient conjugation.

-

The reaction can be performed in PBS or other non-azide containing buffers at pH 7-9.

-

-

Incubation:

-

Incubate the mixture for 4-12 hours at room temperature or overnight at 4°C. Reaction progress can be monitored by observing the decrease in DBCO absorbance around 309 nm.

-

-

Final Purification:

-

Purify the final protein-oligonucleotide conjugate using an appropriate method such as size-exclusion chromatography (SEC) to remove any unreacted oligonucleotide.

-

Protocol 2: Antibody-Drug Conjugation (ADC) Example using SPAAC

This protocol outlines the conjugation of a drug-linker containing an azide to an antibody that has been functionalized with DBCO.

Step 1: Antibody Modification with a DBCO-NHS Ester

Note: This step functionalizes the antibody with DBCO groups. If starting with an azide-modified antibody, you would react it with this compound that has been conjugated to a payload via its amine group.

-

Antibody Preparation:

-

Exchange the antibody into an amine-free buffer like PBS (pH 7.4-8.5). The antibody concentration should be around 1-10 mg/mL.

-

Remove any preservatives like sodium azide, as it will react with the DBCO reagent.

-

-

DBCO-NHS Ester Reaction:

-

Prepare a 10 mM stock solution of a DBCO-NHS ester (e.g., DBCO-PEG4-NHS Ester) in anhydrous DMSO immediately before use.

-

Add a 10 to 20-fold molar excess of the DBCO-NHS ester solution to the antibody solution. The final DMSO concentration should be kept below 20%.

-

Incubate for 60 minutes at room temperature.

-

-

Purification:

-

Remove the unreacted DBCO-NHS ester via a desalting column or dialysis into PBS (pH 7.4).

-

Step 2: Conjugation with Azide-Payload

-

Reaction Setup:

-

Add the azide-functionalized payload (e.g., a cytotoxic drug with an azide handle) to the purified DBCO-labeled antibody. A 2 to 4-fold molar excess of the azide-payload is typically used.

-

-

Incubation:

-

Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

-

-

Characterization and Purification:

-

Validate the final conjugate using SDS-PAGE, which will show a shift in molecular weight.

-

Purify the final ADC using liquid chromatography (e.g., SEC or HIC) to remove unreacted payload.

-

Application in PROTAC Development

This compound is an important tool in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that consists of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them. By bringing the POI and the E3 ligase into close proximity, the PROTAC induces the ubiquitination and subsequent degradation of the target protein by the proteasome.

The linker's role is critical, and this compound provides a modular way to construct PROTACs. For example, a POI ligand with an azide group can be "clicked" onto the DBCO end of the linker, while the amine end can be used to attach the E3 ligase ligand. This "click chemistry" approach simplifies the synthesis and allows for the rapid generation of a library of PROTACs with different linkers to optimize degradation efficiency.

Caption: PROTAC-mediated protein degradation pathway.

Conclusion

This compound is a powerful and versatile chemical tool for researchers in life sciences and drug development. Its core mechanism, rooted in the principles of copper-free click chemistry, offers a highly specific, efficient, and biocompatible method for creating covalent linkages. The dual reactivity provided by the DBCO and amine groups allows for flexible, multi-step conjugation strategies, making it an invaluable linker for constructing complex bioconjugates, from antibody-drug conjugates to innovative protein degraders like PROTACs. Understanding its mechanism, kinetics, and the practicalities of its experimental use is essential for leveraging its full potential in advancing biological research and therapeutic development.

References

Navigating the Solubility of DBCO-NHCO-PEG2-amine: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the solubility characteristics of DBCO-NHCO-PEG2-amine, a heterobifunctional linker crucial for advancements in bioconjugation, drug delivery, and the development of targeted therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource on the solubility of this reagent in common organic solvents, alongside a detailed experimental protocol for determining its solubility.

Introduction to this compound

This compound is a valuable tool in the field of bioconjugation, featuring a dibenzocyclooctyne (DBCO) group for copper-free click chemistry and a primary amine for conventional amide bond formation. The inclusion of a short polyethylene glycol (PEG) spacer enhances the hydrophilicity of the molecule, which can improve the solubility and reduce aggregation of the resulting conjugates.[1][2] Understanding the solubility of this linker is paramount for efficient reaction setup, purification, and the overall success of conjugation strategies.

Solubility Profile of this compound and Related Compounds

While precise quantitative solubility data for this compound is not extensively documented in publicly available literature, qualitative information from various suppliers and related compounds provides valuable guidance. The compound is generally soluble in a range of common organic solvents.

Below is a summary of the qualitative solubility for this compound and similar DBCO-PEG derivatives.

| Compound | Solvent | Solubility |

| This compound | DMSO, DMF, DCM | Reported as "Soluble" |

| DBCO-PEG-Amine (general) | DMSO, DMF, DCM, Chloroform | Generally Soluble |

| Water, Ethanol/Water mixtures | Soluble | |

| DBCO-PEG4-Amine | DMSO | 50 mg/mL (95.49 mM) |

| DBCO-PEG4-acid | DMSO, DMF, DCM | Soluble |

| DMSO | ≥ 100 mg/mL (180.96 mM) | |

| DBCO-PEG-NHS Ester | Water, ethanol, chloroform, DMSO | 10 mg/mL |

Note: "Soluble" indicates that the compound is expected to dissolve in the specified solvent, but the exact concentration is not provided. The data is compiled from various chemical supplier databases and technical data sheets. For critical applications, experimental determination of solubility is highly recommended.

Experimental Protocol for Determining Solubility

The following is a generalized protocol for determining the solubility of this compound in a specific organic solvent using High-Performance Liquid Chromatography (HPLC).

3.1. Materials

-

This compound

-

Anhydrous organic solvent of choice (e.g., DMSO, DMF, DCM)

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Microcentrifuge

-

Syringe filters (0.22 µm, compatible with the chosen solvent)

-

HPLC system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector)

-

Appropriate HPLC column (e.g., C18) and mobile phases

-

Volumetric flasks and pipettes

3.2. Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a microcentrifuge tube.

-

Add a precise volume (e.g., 1.0 mL) of the selected organic solvent.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Place the tube in a thermostatic shaker and incubate at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

-

-

Sample Preparation for HPLC Analysis:

-

After incubation, centrifuge the suspension at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the excess solid.

-

Carefully collect the supernatant, ensuring no solid particles are disturbed.

-

Filter the supernatant through a 0.22 µm syringe filter compatible with the organic solvent.

-

Prepare a series of dilutions of the filtered supernatant with the same organic solvent.

-

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration.

-

From the stock solution, prepare a series of standard solutions of known concentrations to generate a calibration curve.

-

-

HPLC Analysis:

-

Set up the HPLC system with an appropriate column and mobile phase gradient. The DBCO moiety has a characteristic UV absorbance, which can be used for detection.

-

Inject the standard solutions to generate a calibration curve by plotting the peak area against concentration.

-

Inject the diluted samples of the saturated solution.

-

Determine the concentration of this compound in the diluted samples using the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original, undiluted saturated solution by multiplying the determined concentration by the dilution factor.

-

The resulting concentration is the solubility of this compound in the chosen solvent at the specified temperature.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

Caption: A flowchart of the experimental procedure for determining the solubility of a compound.

Conclusion

While quantitative solubility data for this compound remains to be extensively published, the available qualitative information and data from structurally similar molecules indicate good solubility in common laboratory organic solvents. For applications requiring precise concentrations, the provided experimental protocol offers a robust method for determining the solubility in the specific solvent and conditions relevant to the researcher's workflow. Careful consideration and experimental verification of solubility are critical for the successful application of this versatile bifunctional linker in pioneering research and development.

References

In-Depth Technical Guide: DBCO-NHCO-PEG2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of DBCO-NHCO-PEG2-amine, a heterobifunctional linker integral to the advancement of bioconjugation, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document outlines its chemical and physical properties, detailed experimental protocols for its application, and the fundamental signaling pathways in which it functions.

Core Properties and Specifications

This compound is a versatile chemical tool featuring a dibenzocyclooctyne (DBCO) group, a two-unit polyethylene glycol (PEG) spacer, and a terminal primary amine. This structure allows for a two-pronged approach to molecular conjugation. The DBCO group facilitates a highly efficient and bioorthogonal, copper-free click chemistry reaction with azide-containing molecules. Concurrently, the primary amine provides a reactive site for standard amide bond formation with carboxylic acids.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, compiled from various suppliers.[1][2][3][4]

| Property | Value |

| Molecular Weight | 435.52 g/mol [1] |

| Exact Mass | 435.2200 |

| Chemical Formula | C₂₅H₂₉N₃O₄ |

| Purity | >95% (typically >96%) |

| Solubility | Soluble in DMSO, DMF, DCM |

| Appearance | To be determined (often a white or off-white solid) |

| Storage Conditions | Short-term (days to weeks) at 0-4°C; Long-term (months to years) at -20°C. |

| Shipping Conditions | Ambient temperature. |

Mechanism of Action in PROTAC-Mediated Protein Degradation

This compound is a key component in the construction of PROTACs. A PROTAC is a chimeric molecule designed to bring a target protein (Protein of Interest, POI) into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The linker, in this case synthesized using this compound, connects the POI-binding ligand to the E3 ligase-binding ligand. The PEG2 spacer provides the necessary flexibility and length to facilitate the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient ubiquitination.

PROTAC-mediated protein degradation pathway.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of a PROTAC utilizing this compound. These protocols are based on standard bioconjugation techniques and may require optimization for specific molecules.

Protocol 1: Synthesis of a PROTAC via a Two-Step Process

This protocol is applicable when the target-binding ligand contains an azide group and the E3 ligase ligand possesses a free amine for amide coupling.

Step 1: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

-

Dissolution : Dissolve the azide-functionalized target protein ligand (1 equivalent) in a suitable solvent such as DMSO.

-

Reaction : Add this compound (1.1 equivalents) to the solution.

-

Incubation : Stir the reaction mixture at room temperature for 4-12 hours. The reaction should be performed in the dark to prevent any light-induced degradation of the DBCO group.

-

Monitoring : Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Purification : Upon completion, the intermediate product can be purified by preparative High-Performance Liquid Chromatography (HPLC).

Step 2: Amide Coupling

-

Dissolution : Dissolve the purified intermediate from Step 1 (1 equivalent) in a suitable anhydrous solvent such as Dimethylformamide (DMF).

-

Addition of Reagents : Add the amine-containing E3 ligase ligand (1.2 equivalents), a coupling agent such as HATU (1.5 equivalents), and a non-nucleophilic base like DIPEA (2 equivalents).

-

Reaction : Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitoring : Monitor the reaction progress by LC-MS.

-

Work-up and Purification : Once the reaction is complete, quench with water and extract the product with an appropriate organic solvent. The final PROTAC product is then purified by preparative HPLC.

Two-step PROTAC synthesis workflow.

Protocol 2: Western Blot for Protein Degradation Analysis

This protocol is used to assess the efficacy of the synthesized PROTAC in degrading the target protein in a cellular context.

-

Cell Treatment : Plate cells and treat with varying concentrations of the synthesized PROTAC or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

-

Cell Lysis : Wash the cells with ice-cold Phosphate-Buffered Saline (PBS). Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of the cell lysates using a BCA protein assay to ensure equal loading.

-

SDS-PAGE and Western Blotting :

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis : Quantify the band intensities to determine the extent of target protein degradation relative to the loading control and the vehicle-treated sample.

Applications in Drug Development and Research

This compound is a valuable reagent for various applications in biomedical research and drug development:

-

PROTAC Development : Its primary application is in the synthesis of PROTACs for targeted protein degradation, a promising therapeutic modality.

-

Bioconjugation : It can be used to link azide-modified biomolecules to molecules containing carboxylic acids, such as proteins, peptides, or surfaces.

-

Antibody-Drug Conjugates (ADCs) : The linker can be employed in the development of ADCs, where a cytotoxic drug is attached to an antibody for targeted delivery to cancer cells.

-

Probe Development : It is used to construct dual-functional probes for various biological assays, including imaging and diagnostics.

References

An In-depth Technical Guide to DBCO-NHCO-PEG2-amine for Copper-Free Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the heterobifunctional linker, DBCO-NHCO-PEG2-amine, and its application in copper-free click chemistry. This document details the molecule's core attributes, quantitative data, and detailed experimental protocols for its use in bioconjugation and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).

Core Concepts: Structure and Functionality

This compound is a versatile chemical tool composed of three key functional components:

-

Dibenzocyclooctyne (DBCO): A strained alkyne that is highly reactive towards azide-functionalized molecules. This reactivity is the foundation of its utility in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a cornerstone of copper-free click chemistry. This bioorthogonal reaction allows for rapid and specific conjugation without the need for a cytotoxic copper catalyst, making it ideal for use in biological systems.[1][2]

-

Amine (-NH2): A terminal primary amine that readily reacts with activated esters (like NHS esters) and carboxylic acids to form stable amide bonds. This functionality allows for the covalent attachment of the DBCO moiety to a wide range of biomolecules, including proteins, peptides, and antibodies.[3]

-

Polyethylene Glycol (PEG) Spacer (PEG2): A short, two-unit polyethylene glycol chain that acts as a hydrophilic spacer. The PEG linker enhances the water solubility of the molecule and its conjugates, reduces aggregation, and minimizes steric hindrance between the conjugated molecules.[3]

The unique combination of these components makes this compound an invaluable reagent for linking different molecules with high efficiency and specificity, particularly within complex biological environments.[1]

Data Presentation: Physicochemical and Reactivity Data

The following tables summarize key quantitative data for this compound and the kinetics of the associated copper-free click chemistry reaction.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C25H29N3O4 | |

| Molecular Weight | 435.52 g/mol | |

| Purity | Typically ≥95% | |

| Appearance | Solid | |

| Solubility | Soluble in DMSO, DMF | |

| Storage Conditions | Store at -20°C, protected from light and moisture. |

Table 2: Kinetic Data for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

| Reactants | Second-Order Rate Constant (k2) (M⁻¹s⁻¹) | Conditions | Reference(s) |

| DBCO derivatives and benzyl azide | ~0.1 - 1.0 | Organic (co)solvents | |

| Sulfo-DBCO-amine and 3-azido-L-alanine | 0.32 - 0.85 | PBS (pH 7), 25°C | |

| Sulfo-DBCO-amine and 3-azido-L-alanine | 0.55 - 1.22 | HEPES (pH 7), 25°C | |

| DBCO-modified trastuzumab and 1-azido-1-deoxy-β-D-glucopyranoside | 0.18 - 0.37 | PBS and HEPES buffers (pH 7) |

Note: The reaction kinetics of SPAAC can be influenced by factors such as the specific azide and DBCO derivatives used, solvent, pH, and temperature.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound.

Protocol for Protein Labeling with this compound via NHS Ester Chemistry

This two-step protocol first involves the activation of a carboxyl-containing molecule with an NHS ester, followed by conjugation to the amine group of this compound. Alternatively, a commercially available DBCO-PEG-NHS ester can be used to directly label a protein.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

This compound

-

DBCO-PEG-NHS ester (if directly labeling)

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column (e.g., Zeba™ Spin Desalting Columns)

Procedure:

-

Reagent Preparation:

-

Dissolve the protein of interest in the reaction buffer to a concentration of 2-10 mg/mL.

-

Immediately before use, dissolve the DBCO-PEG-NHS ester in anhydrous DMSO to a concentration of 10 mM.

-

-

Antibody Labeling:

-

Add a 10- to 20-fold molar excess of the dissolved DBCO-PEG-NHS ester to the protein solution.

-

Incubate the reaction mixture at room temperature for 30-60 minutes with gentle mixing.

-

-

Quenching the Reaction:

-

To quench the reaction, add the quenching buffer to a final concentration of 50-100 mM.

-

Incubate for an additional 15 minutes at room temperature.

-

-

Purification:

-

Remove excess, unreacted DBCO reagent and byproducts using a desalting column according to the manufacturer's instructions.

-

-

Quantification of Labeling (Optional):

-

The degree of labeling can be determined by measuring the absorbance of the purified DBCO-labeled protein at 280 nm (for protein concentration) and ~309 nm (for DBCO concentration).

-

Protocol for Copper-Free Click Chemistry (SPAAC)

This protocol describes the general steps for the copper-free click reaction between a DBCO-functionalized biomolecule and an azide-containing molecule.

Materials:

-

DBCO-functionalized biomolecule (from section 3.1)

-

Azide-containing molecule (e.g., fluorescent probe, drug molecule)

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Reaction Setup:

-

Dissolve the azide-containing molecule in the reaction buffer.

-

Add the azide-containing molecule to the DBCO-functionalized biomolecule. A 1.5- to 5-fold molar excess of the azide-containing molecule is typically used.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight. The optimal incubation time will depend on the specific reactants and their concentrations.

-

-

Purification (if necessary):

-

If the azide-containing molecule is in large excess or needs to be removed, the final conjugate can be purified by size-exclusion chromatography or dialysis.

-

Protocol for Synthesizing a PROTAC using a DBCO-PEG Linker

This protocol outlines a two-step synthesis of a PROTAC, where a target-binding ligand containing an azide is conjugated to an E3 ligase ligand that has been pre-functionalized with a DBCO-PEG linker.

Materials:

-

Azide-functionalized target protein ligand

-

Amine-containing E3 ligase ligand (e.g., pomalidomide)

-

This compound

-

Coupling agents (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA)

-

Anhydrous DMF or DMSO

-

Preparative reverse-phase HPLC system

Procedure:

-

Step 1: Conjugation of this compound to the E3 Ligase Ligand

-

Dissolve the amine-containing E3 ligase ligand (1.0 eq) and a carboxyl-containing DBCO-PEG linker (1.0 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.

-

Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4-6 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, purify the DBCO-linker-E3 ligase ligand conjugate by flash column chromatography.

-

-

Step 2: SPAAC Reaction to Form the PROTAC

-

Dissolve the DBCO-linker-E3 ligase ligand conjugate (1.0 eq) and the azide-functionalized target protein ligand (1.1 eq) in anhydrous DMSO.

-

Stir the reaction mixture at room temperature for 12-24 hours. It is advisable to perform this reaction in the dark to prevent any light-induced degradation of the DBCO group.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, purify the final PROTAC by preparative reverse-phase HPLC.

-

Mandatory Visualizations

The following diagrams illustrate the key chemical transformations and experimental workflows described in this guide.

References

The Nexus of Bioconjugation: An In-depth Technical Guide to DBCO Linkers

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of bioconjugation, the ability to selectively and efficiently link molecules to biological entities is paramount. Dibenzocyclooctyne (DBCO) linkers have emerged as a cornerstone technology, empowering researchers to forge stable covalent bonds with unparalleled precision and biocompatibility. This technical guide provides a comprehensive exploration of DBCO linkers, their mechanism of action, quantitative performance data, detailed experimental protocols, and their transformative applications in research and drug development.

Core Principles of DBCO-Mediated Bioconjugation

DBCO linkers are instrumental in a powerful bioorthogonal reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction is a cornerstone of "click chemistry," a class of reactions prized for their high efficiency, selectivity, and mild reaction conditions.[1][2]

Mechanism of Action: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The driving force behind SPAAC is the significant ring strain inherent in the cyclooctyne ring of the DBCO molecule.[3][] This strain dramatically lowers the activation energy for the cycloaddition reaction with an azide-modified molecule, allowing the reaction to proceed rapidly at physiological temperatures and pH without the need for a cytotoxic copper catalyst.[3] The reaction is highly specific, as both the DBCO and azide functional groups are bioorthogonal, meaning they do not typically react with native biological molecules. This exquisite selectivity ensures that the conjugation occurs only between the intended partners, forming a stable triazole linkage.

References

In-Depth Technical Guide to DBCO-NHCO-PEG2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety information, experimental protocols, and biological context for the use of DBCO-NHCO-PEG2-amine, a heterobifunctional linker critical in the fields of bioconjugation and proteomics. This document is intended to equip researchers with the necessary knowledge for the safe and effective application of this reagent in their work.

Core Safety and Physicochemical Data

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following tables summarize its known physicochemical properties and outline safety precautions based on data from suppliers and analogous compounds.[1][2][3][4] Researchers should always handle this chemical with care in a laboratory setting and consult their institution's safety guidelines.

Physicochemical Properties

| Property | Value | Source |

| Synonyms | DBCO-NH-PEG2-Amine; DBCO-NH-PEG2-CH2CH2NH2 | [2] |

| Molecular Formula | C25H29N3O4 | |

| Molecular Weight | 435.52 g/mol | |

| Purity | >95% to >98% | |

| Appearance | To be determined (likely a solid) | |

| Solubility | Soluble in DMSO, DCM, DMF | |

| IUPAC Name | 3-[2-(2-aminoethoxy)ethoxy]-N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]propanamide |

Safety and Handling

| Parameter | Guideline | Rationale & References |

| Personal Protective Equipment (PPE) | Chemical-resistant gloves (nitrile or neoprene), safety goggles with side shields, and a lab coat are mandatory. A face shield is recommended if there is a risk of splashing. | To prevent skin and eye contact with the potentially hazardous amine and DBCO moieties. General guidelines for handling chemicals, especially amines, recommend robust PPE. |

| Work Area | All handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood. | To avoid inhalation of any fine particles or aerosols. |

| Storage | Store at -20°C in a dry, dark, and sealed container for long-term stability. For short-term storage (days to weeks), 0-4°C is acceptable. | Protects the compound from degradation due to moisture, light, and temperature fluctuations. |

| Handling | Equilibrate the vial to room temperature before opening to prevent moisture condensation. Prepare solutions fresh before use and avoid repeated freeze-thaw cycles. Shipped under ambient temperature as a non-hazardous chemical. | DBCO and amine functionalities can be sensitive to environmental conditions. |

| Disposal | Treat as hazardous chemical waste. The reactive DBCO group should be quenched before disposal. Collect waste in a sealed, clearly labeled container. Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. Consult your institution's Environmental Health and Safety (EHS) guidelines for specific disposal protocols. | The strained alkyne of the DBCO group is highly reactive. Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance. |

Biological Context and Signaling Pathway

This compound is a key component in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This mechanism is a powerful strategy in drug development for targeting proteins that are otherwise difficult to inhibit.

The signaling pathway exploited by PROTACs is the endogenous ubiquitin-proteasome system. The diagram below illustrates the mechanism of action for a PROTAC synthesized using a linker like this compound.

Experimental Protocols

The following are detailed methodologies for the use of this compound in a typical two-step bioconjugation experiment.

Part 1: Amine Coupling to a Carboxyl-Containing Molecule

This protocol describes the conjugation of the primary amine of this compound to a molecule containing a carboxylic acid, such as a protein or a small molecule, using EDC/NHS chemistry.

Materials:

-

This compound

-

Carboxyl-containing molecule (e.g., Protein-COOH)

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

Activation Buffer: MES Buffer (0.1 M, pH 4.5-5.0)

-

Reaction Buffer: PBS (pH 7.2-7.5), amine-free

-

Quenching Buffer: Tris or glycine solution (1 M)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Desalting column or dialysis cassette

Procedure:

-

Preparation of Reagents:

-

Equilibrate the vial of this compound to room temperature before opening.

-

Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMF or DMSO.

-

Prepare fresh stock solutions of EDC (e.g., 100 mM) and NHS (e.g., 100 mM) in Activation Buffer.

-

Prepare the carboxyl-containing molecule in Activation Buffer.

-

-

Activation of Carboxylic Acid:

-

To the solution of the carboxyl-containing molecule, add EDC and NHS to a final concentration of 5 mM and 10 mM, respectively.

-

Incubate for 15-30 minutes at room temperature to activate the carboxyl groups, forming an NHS ester.

-

-

Conjugation Reaction:

-

Immediately after activation, remove excess EDC and NHS using a desalting column equilibrated with Reaction Buffer.

-

Add the this compound stock solution to the activated molecule solution. A 10- to 50-fold molar excess of the DBCO linker is typically used.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C.

-

-

Quenching and Purification:

-

Quench any unreacted NHS esters by adding the Quenching Buffer to a final concentration of 50-100 mM and incubating for 15 minutes.

-

Purify the resulting DBCO-conjugated molecule using a desalting column, dialysis, or size-exclusion chromatography to remove unreacted linker and byproducts.

-

Part 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol describes the "click" reaction between the DBCO-conjugated molecule from Part 1 and an azide-containing molecule.

Materials:

-

Purified DBCO-conjugated molecule (from Part 1)

-

Azide-containing molecule (e.g., Azide-Fluorophore)

-

Reaction Buffer: PBS (pH 7.2-7.5) or other azide-free buffer

Procedure:

-

Reaction Setup:

-

Dissolve the azide-containing molecule in the Reaction Buffer.

-

Add the azide-containing molecule to the solution of the purified DBCO-conjugated molecule. A 1.5- to 5-fold molar excess of the azide molecule is typically sufficient.

-

-

Click Reaction:

-

Incubate the reaction mixture for 1-4 hours at room temperature or at 37°C to increase the reaction rate. The reaction can also be performed overnight at 4°C.

-

-

Purification and Analysis:

-

Purify the final bioconjugate using an appropriate method such as desalting, dialysis, or chromatography to remove any unreacted azide-containing molecule.

-

Analyze the final product using techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy to confirm successful conjugation.

-

Experimental Workflow Diagram

The following diagram outlines the logical flow of the two-part bioconjugation experiment described above.

References

A Technical Guide to DBCO-NHCO-PEG2-amine: A Versatile Linker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of DBCO-NHCO-PEG2-amine, a bifunctional linker increasingly utilized in the fields of bioconjugation, drug delivery, and diagnostics. This document details its commercial availability, technical specifications, and key applications, with a focus on the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols and diagrams of associated signaling pathways are provided to facilitate its practical implementation in research and development settings.

Introduction to this compound

This compound is a heterobifunctional linker that features a Dibenzocyclooctyne (DBCO) group and a primary amine, separated by a two-unit polyethylene glycol (PEG) spacer. The DBCO moiety allows for copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), with azide-modified molecules. This reaction is bioorthogonal, meaning it can proceed efficiently within a biological environment without interfering with native biochemical processes. The terminal primary amine provides a reactive handle for conjugation to molecules containing carboxylic acids, activated esters (such as NHS esters), or other amine-reactive functional groups. The hydrophilic PEG spacer enhances the solubility of the linker and the resulting conjugate, which can be advantageous for in vivo applications.

Commercial Suppliers and Technical Data

A variety of chemical suppliers offer this compound and its derivatives. The following tables summarize the readily available technical information from prominent commercial vendors.

Table 1: Commercial Suppliers of this compound and Variants

| Supplier | Product Name | Catalog Number |

| BroadPharm | DBCO-PEG2-amine | BP-29733 |

| Precise PEG | This compound | AG-2111 |

| AxisPharm | DBCO-NH-PEG2-amine | AP10304 |

| MedKoo Biosciences | This compound | 124233 |

| InvivoChem | DBCO-PEG2-amine | V-1452 |

| MedChemExpress | DBCO-PEG2-amine | HY-140283 |

| TargetMol | This compound | T4M7X3 |

| Immunomart | This compound | IM-DBCO-NHCO-PEG2-amine |

Table 2: Technical Specifications of this compound

| Property | Value | Source |

| Molecular Formula | C₂₅H₂₉N₃O₄ | BroadPharm[1], Precise PEG[2], MedKoo Biosciences[3] |

| Molecular Weight | 435.52 g/mol | BroadPharm[1], Precise PEG[2], MedKoo Biosciences |

| CAS Number | 2250216-96-5 | BroadPharm, InvivoChem, MedChemExpress |

| Purity | >95% or >98% (supplier dependent) | BroadPharm (>98%), Precise PEG (>96%), MedKoo Biosciences (>95%) |

| Solubility | Soluble in DMSO, DMF, DCM | BroadPharm |

| Storage Conditions | -20°C, protected from light and moisture | BroadPharm, MedKoo Biosciences |

Experimental Protocols

The utility of this compound lies in its ability to facilitate the assembly of complex biomolecules. Below are detailed protocols for its application in antibody labeling, a critical step in the creation of ADCs.

General Workflow for Antibody-Oligonucleotide Conjugation

This protocol outlines the steps for conjugating an azide-modified oligonucleotide to an antibody using a DBCO-NHS ester, which can be synthesized from this compound.

Methodology:

-

Antibody Preparation:

-

If the antibody solution contains interfering substances like BSA or sodium azide, it must be purified. This can be achieved using protein A/G affinity chromatography or centrifugal filtration devices.

-

Perform a buffer exchange into an amine-free buffer such as phosphate-buffered saline (PBS) at a pH of 7.2-7.4.

-

Concentrate the antibody to a final concentration of 1-10 mg/mL.

-

-

Activation of Antibody with DBCO-NHS Ester:

-

Prepare a fresh 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO.

-

Add a 20-30 fold molar excess of the DBCO-NHS ester solution to the antibody solution. The final concentration of DMSO should not exceed 20%.

-

Incubate the reaction mixture for 60 minutes at room temperature with gentle mixing.

-

Quench the reaction by adding Tris buffer to a final concentration of 50-100 mM and incubate for an additional 15 minutes.

-

Remove excess, unreacted DBCO-NHS ester using a desalting column.

-

-

Copper-Free Click Reaction:

-

Mix the DBCO-activated antibody with a 2-4 fold molar excess of the azide-modified oligonucleotide.

-

Incubate the reaction overnight at 4°C with gentle agitation.

-

-

Purification and Characterization:

-

Purify the antibody-oligonucleotide conjugate using a suitable chromatography method, such as size-exclusion or ion-exchange HPLC, to remove unreacted oligonucleotide.

-

Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight and by mass spectrometry to determine the final conjugate structure and purity.

-

Applications and Signaling Pathways

This compound is a key component in the synthesis of sophisticated biotherapeutics. Two prominent examples are Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies designed to deliver a potent cytotoxic agent (payload) specifically to cancer cells. This is achieved by linking the payload to a monoclonal antibody that recognizes a tumor-specific antigen. This compound can be used to attach the payload to the antibody.

A common payload used in ADCs is maytansinoid DM1, a potent microtubule-targeting agent. The mechanism of action of an ADC carrying DM1 is depicted below.

Signaling Pathway of ADC-DM1 Induced Apoptosis:

Once the ADC is internalized and the DM1 payload is released into the cytoplasm, it binds to tubulin, inhibiting microtubule polymerization. This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase. Prolonged mitotic arrest triggers the intrinsic apoptotic pathway. Key signaling events include the activation of c-Jun N-terminal kinase (JNK), which can phosphorylate and inactivate anti-apoptotic proteins like Bcl-2, and activate pro-apoptotic proteins such as Bax and Bak. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade, ultimately resulting in programmed cell death.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins. A PROTAC consists of two ligands connected by a linker: one binds to a target protein of interest, and the other recruits an E3 ubiquitin ligase. This compound can serve as a component of this linker.

The general mechanism of action for a PROTAC is illustrated below.

The Ubiquitin-Proteasome Signaling Pathway:

The UPS is a highly regulated enzymatic cascade. It begins with the activation of ubiquitin by the E1 activating enzyme in an ATP-dependent manner. The activated ubiquitin is then transferred to an E2 conjugating enzyme. The PROTAC brings the target protein into close proximity with a specific E3 ubiquitin ligase, which then facilitates the transfer of ubiquitin from the E2 enzyme to a lysine residue on the target protein. This process is repeated to form a polyubiquitin chain, which acts as a signal for degradation by the 26S proteasome. The proteasome recognizes and unfolds the polyubiquitinated protein, and its proteolytic core degrades the protein into small peptides. The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple target protein molecules.

Conclusion

This compound is a valuable and versatile tool for researchers in the life sciences. Its bifunctional nature, combining the power of copper-free click chemistry with amine reactivity, enables the construction of complex and highly specific bioconjugates. As demonstrated, this linker plays a crucial role in the development of next-generation therapeutics such as ADCs and PROTACs. The detailed protocols and an understanding of the associated signaling pathways provided in this guide are intended to empower scientists and drug development professionals to effectively utilize this technology in their research endeavors.

References

Methodological & Application

Application Notes and Protocols for DBCO-NHCO-PEG2-amine Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

DBCO-NHCO-PEG2-amine is a heterobifunctional linker that plays a crucial role in modern bioconjugation strategies, including the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] This linker features a dibenzocyclooctyne (DBCO) group for copper-free click chemistry and a primary amine for conventional amide bond formation. The inclusion of a short polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance during conjugation.[3]

This document provides detailed protocols for a two-step bioconjugation strategy utilizing this compound. The first step involves the conjugation of the amine group of the linker to a carboxyl group on a biomolecule (e.g., a protein) via EDC/NHS chemistry. The second step utilizes the DBCO group for a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction with an azide-modified molecule of interest.

Core Principles of the Bioconjugation Strategy

The overall workflow involves two key chemical reactions:

-

Amide Bond Formation via EDC/NHS Chemistry: The primary amine of this compound is coupled to a carboxyl group (-COOH) on a target molecule (Molecule A, e.g., a protein, antibody, or peptide). This reaction is typically mediated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[3][4] EDC activates the carboxyl group, which then reacts with NHS to form a semi-stable NHS ester. This ester readily reacts with the primary amine of the this compound linker to form a stable amide bond.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The DBCO group on the now-conjugated linker is a strained alkyne that reacts specifically and efficiently with an azide (-N3) group on a second molecule of interest (Molecule B) without the need for a cytotoxic copper catalyst. This bioorthogonal reaction forms a stable triazole linkage and can be performed under mild, physiological conditions, making it ideal for biological applications.

Data Presentation: Quantitative Parameters for Bioconjugation

Successful bioconjugation relies on optimizing reaction conditions. The following tables provide recommended starting parameters for the two-step conjugation protocol.

Table 1: Recommended Reaction Conditions for EDC/NHS-mediated Amine Coupling

| Parameter | Recommended Value | Notes |

| pH | ||

| Activation (EDC/NHS) | 4.5 - 6.0 | EDC activation of carboxyl groups is most efficient at a slightly acidic pH. |

| Amine Coupling | 7.2 - 8.0 | The reaction of the NHS ester with the primary amine is more efficient at a neutral to slightly basic pH. |

| Molar Excess of Reagents (relative to Molecule A) | ||

| EDC | 2 - 10 fold | A molar excess is required to drive the reaction. |

| NHS/Sulfo-NHS | 1.2 - 5 fold | Stabilizes the activated carboxyl group as an NHS ester. |

| This compound | 1.5 - 20 fold | The optimal ratio depends on the desired degree of labeling and should be determined empirically. |

| Temperature | Room Temperature (20-25°C) | Can be performed at 4°C with longer incubation times. |

| Incubation Time | ||

| Activation | 15 - 30 minutes | |

| Amine Coupling | 1 - 4 hours | Can be extended to overnight at 4°C. |

Table 2: Recommended Reaction Conditions for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

| Parameter | Recommended Value | Notes |

| pH | 7.0 - 8.5 | SPAAC reactions are efficient under physiological conditions. |

| Molar Excess of Azide-Molecule B (relative to DBCO-Molecule A) | 1.5 - 10 fold | A molar excess of the azide-containing molecule can improve conjugation efficiency. |

| Temperature | Room Temperature (20-25°C) or 37°C | Reactions can be performed at 4°C, but will require longer incubation times. |

| Incubation Time | 4 - 12 hours | Can be extended to overnight, especially at lower temperatures. |

| Solvent | Aqueous buffer (e.g., PBS) | DMSO or DMF can be used as a co-solvent if the azide-containing molecule has low aqueous solubility, but the final concentration should be kept low (typically <10-20%) to avoid protein denaturation. |

Experimental Protocols

Protocol 1: Conjugation of this compound to a Protein via EDC/NHS Chemistry

This protocol describes the labeling of a protein (Molecule A) containing accessible carboxyl groups with this compound.

Materials:

-

Protein (Molecule A) in a suitable buffer (e.g., MES Buffer for activation, PBS for coupling)

-

This compound

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

-

Desalting columns

Procedure:

-

Protein Preparation:

-

Dissolve the protein in Activation Buffer at a concentration of 1-10 mg/mL.

-

If the storage buffer of the protein contains primary amines (e.g., Tris), exchange it for the Activation Buffer using a desalting column.

-

-

Activation of Protein Carboxyl Groups:

-

Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer.

-

Add a 10-fold molar excess of EDC and a 5-fold molar excess of Sulfo-NHS to the protein solution.

-

Incubate for 15-30 minutes at room temperature with gentle mixing.

-

-

Conjugation with this compound:

-

Prepare a stock solution of this compound in an organic solvent like DMSO.

-

Immediately after the activation step, exchange the buffer of the activated protein to the Coupling Buffer (pH 7.2) using a desalting column to remove excess EDC and Sulfo-NHS.

-

Add the desired molar excess (e.g., 10-20 fold) of this compound to the activated protein solution.

-

Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching and Purification:

-

Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.

-

Remove excess, unreacted this compound and reaction byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer (e.g., PBS).

-

-

Characterization:

-

Determine the protein concentration using a standard protein assay (e.g., BCA).

-

Determine the Degree of Labeling (DOL), which is the average number of DBCO molecules per protein. This can be achieved using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the protein) and ~309 nm (for the DBCO group).

-

Confirm successful conjugation and assess the purity of the DBCO-labeled protein using SDS-PAGE and mass spectrometry.

-

Protocol 2: SPAAC Reaction of DBCO-labeled Protein with an Azide-modified Molecule

This protocol describes the copper-free click chemistry reaction between the DBCO-labeled protein (from Protocol 1) and an azide-modified molecule (Molecule B).

Materials:

-

DBCO-labeled protein (DBCO-Molecule A)

-

Azide-modified molecule (Azide-Molecule B)

-

Reaction Buffer: PBS, pH 7.4 (or other suitable amine and azide-free buffer)

Procedure:

-

Reaction Setup:

-

Dissolve the Azide-Molecule B in the Reaction Buffer. If the molecule is not water-soluble, it can be dissolved in a minimal amount of an organic solvent like DMSO first.

-

Add the Azide-Molecule B to the solution of DBCO-Molecule A. A 2 to 10-fold molar excess of the azide molecule is recommended to ensure efficient conjugation.

-

-

Incubation:

-

Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle mixing. For some applications, incubation at 37°C can increase the reaction rate.

-

-

Purification:

-

Purify the final conjugate to remove any unreacted Azide-Molecule B. The purification method will depend on the properties of the final conjugate and may include size-exclusion chromatography, affinity chromatography, or dialysis.

-

-

Characterization:

-

Analyze the final conjugate by SDS-PAGE to observe the shift in molecular weight, confirming the successful conjugation of Molecule B.

-

Further characterization by HPLC and mass spectrometry can be performed to assess the purity and confirm the identity of the final bioconjugate.

-

Mandatory Visualizations

Caption: Experimental workflow for the two-step bioconjugation using this compound.

Caption: Signaling pathway diagram illustrating the application of the bioconjugation protocol in the creation and action of an Antibody-Drug Conjugate (ADC).

References

Application Notes and Protocols for Protein Labeling with DBCO-NHCO-PEG2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise covalent modification of proteins is a cornerstone of modern molecular biology, enabling the development of sophisticated tools for research, diagnostics, and therapeutics. DBCO-NHCO-PEG2-amine is a heterobifunctional linker that facilitates a two-step protein labeling strategy. It features a terminal amine group for initial conjugation to a protein and a dibenzocyclooctyne (DBCO) group for subsequent, highly specific and bioorthogonal ligation to an azide-containing molecule via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a form of "click chemistry".[1][2]

The amine group of this compound can be covalently attached to the carboxyl groups of a protein (present on aspartic acid, glutamic acid residues, and the C-terminus) using carbodiimide chemistry, most commonly with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[3] The inclusion of a short polyethylene glycol (PEG2) spacer enhances the hydrophilicity of the linker, which can improve the solubility of the resulting conjugate and reduce potential steric hindrance.[4]

This two-step approach offers significant advantages:

-

Bioorthogonality : The DBCO-azide reaction is highly selective and does not interfere with native biological functional groups, allowing for labeling in complex biological media and even on living cells.

-

Copper-Free Reaction : Unlike the classical copper-catalyzed click chemistry, SPAAC does not require a cytotoxic copper catalyst, making it suitable for in vivo applications.

-

Stable Linkage : Both the initial amide bond and the subsequent triazole ring formed during the SPAAC reaction are highly stable.

These application notes provide a detailed protocol for the labeling of proteins with this compound and subsequent conjugation to an azide-containing molecule.

Experimental Workflow and Signaling Pathway Diagrams

The overall experimental workflow involves two main stages: the initial labeling of the protein with the DBCO linker and the subsequent bioorthogonal conjugation to an azide-modified molecule.

An example of an application for a DBCO-labeled protein is in targeted drug delivery, where an antibody is first labeled with DBCO and then conjugated to an azide-modified drug.

Quantitative Data Summary

The following tables provide a summary of the key quantitative parameters for the protein labeling process. These values are general recommendations and may require optimization for specific proteins and applications.

Table 1: EDC/NHS Coupling Reaction Parameters

| Parameter | Recommended Range | Notes |

| Molar Ratio (DBCO-amine:Protein) | 10 - 100 fold excess | A large excess of the amine-containing linker is used to favor the reaction with the protein's carboxyl groups over protein-protein crosslinking. |

| Molar Ratio (EDC:DBCO-amine) | 1.5 - 5 fold excess | Ensures efficient activation of the carboxyl groups. |

| Molar Ratio (NHS:EDC) | 1.2 - 2 fold excess | Stabilizes the activated intermediate, improving reaction efficiency. |

| pH of Activation Buffer | 4.5 - 6.0 | Optimal pH for EDC activation of carboxyl groups. A common buffer is 0.1 M MES. |

| pH of Conjugation Buffer | 7.2 - 8.5 | Optimal pH for the reaction of the NHS-activated carboxyl groups with the amine linker. A common buffer is PBS. |

| Reaction Time (Activation) | 15 - 30 minutes | At room temperature. |

| Reaction Time (Conjugation) | 2 hours to overnight | Can be performed at room temperature or 4°C. |

Table 2: SPAAC Reaction Parameters

| Parameter | Recommended Range | Notes |

| Molar Ratio (DBCO-protein:Azide-molecule) | 1 : 1.5 - 3 | A slight excess of one component can drive the reaction to completion. The limiting reagent is typically the more precious component. |

| pH | 7.0 - 8.5 | The reaction is efficient at physiological pH. |

| Temperature | 4°C to 37°C | Higher temperatures can increase the reaction rate. |

| Reaction Time | 2 - 12 hours | Reaction progress can be monitored by HPLC or other analytical methods. |

Experimental Protocols

Protocol 1: Labeling of Protein with this compound

This protocol describes the covalent attachment of the DBCO linker to the carboxyl groups of a protein using EDC/NHS chemistry.

Materials:

-

Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS

-

Activation Buffer: 0.1 M MES, pH 5.5-6.0

-

Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

-

Desalting columns for purification

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

-

Protein Preparation:

-

Prepare the protein solution at a concentration of 1-5 mg/mL in Coupling Buffer. Ensure the buffer does not contain any primary amines.

-

-

Reagent Preparation:

-

Allow EDC and NHS/Sulfo-NHS to equilibrate to room temperature before opening.

-

Immediately before use, prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO.

-

Immediately before use, prepare fresh solutions of EDC and NHS in Activation Buffer.

-

-

Activation of Protein Carboxyl Groups:

-

Add the protein solution to a reaction tube.

-

Add a 2 to 5-fold molar excess of EDC and a 1.2 to 2-fold molar excess of NHS relative to the desired amount of this compound to be used.

-

Incubate for 15-30 minutes at room temperature with gentle mixing.

-

-

Conjugation to this compound:

-

Add a 10 to 100-fold molar excess of the this compound stock solution to the activated protein solution.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching the Reaction:

-

Add Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification of the DBCO-Labeled Protein:

-

Remove the excess, unreacted DBCO linker and byproducts using a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

-

Protocol 2: SPAAC Reaction of DBCO-Labeled Protein with an Azide-Modified Molecule

This protocol describes the bioorthogonal conjugation of the DBCO-labeled protein to a molecule containing an azide group.

Materials:

-

Purified DBCO-labeled protein

-

Azide-modified molecule (e.g., fluorescent dye, biotin, drug)

-

Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

-

Reaction Setup:

-

Dissolve the azide-modified molecule in the Reaction Buffer.

-

In a reaction tube, combine the DBCO-labeled protein and the azide-modified molecule. A 1.5 to 3-fold molar excess of the azide-molecule over the DBCO-protein is a common starting point.

-

-

Incubation:

-

Incubate the reaction mixture for 2-12 hours. The reaction can be performed at room temperature or at 4°C for longer incubation times.

-

-

Purification of the Final Conjugate:

-

The final protein conjugate can be purified from unreacted small molecules using a desalting column, dialysis, or more advanced chromatographic techniques such as size-exclusion chromatography (SEC) or reverse-phase HPLC for higher purity.

-

Characterization of the Conjugate

1. Degree of Labeling (DOL) Determination by UV-Vis Spectroscopy: